molecular formula C12H11N3 B6434296 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 2640955-00-4

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6434296
CAS No.: 2640955-00-4
M. Wt: 197.24 g/mol
InChI Key: FKGDAIVMQWUCMB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)-2,3-dihydro-1H-isoindole (CAS 2640955-00-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a partially saturated isoindole core fused with an electron-deficient pyrimidine ring, conferring unique electronic and steric properties that make it a valuable scaffold for developing therapeutic agents . This compound serves as a key building block for the synthesis of more complex heterocyclic compounds, with research indicating potential in kinase inhibition and anticancer therapies . The primary identified biological target for this scaffold is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein) . By acting as an ATR inhibitor, this compound can regulate mechanisms involved in the DNA damage response pathway, potentially influencing cellular responses to DNA damage and leading to the inhibition of cancer cell proliferation . Preliminary studies also suggest the compound may possess antimicrobial properties, though further investigation is required to confirm these effects . The most widely employed synthesis method involves the treatment of α,α′-dibromo-o-xylene with 4-aminopyrimidine under basic conditions, such as sodium hydroxide, in a solvent like 1,4-dioxane or THF . The reaction proceeds via a double nucleophilic substitution mechanism, where the amine attacks both benzylic halides to form the dihydroisoindole ring. The electron-withdrawing nature of the pyrimidine ring can reduce amine nucleophilicity, often necessitating elevated temperatures (50–80°C) or prolonged reaction times for optimal yields . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrimidin-4-yl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDAIVMQWUCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α,α′-Dibromo-o-Xylene with Primary Amines

The most widely employed method involves the treatment of α,α′-dibromo-o-xylene (1) with primary amines under basic conditions. The reaction proceeds via a double nucleophilic substitution mechanism, where the amine attacks both benzylic halides, forming the dihydroisoindole ring. For 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole, 4-aminopyrimidine serves as the primary amine.

General Procedure

  • Reactants :

    • α,α′-Dibromo-o-xylene (1 equiv)

    • 4-Aminopyrimidine (1 equiv)

    • Base (e.g., NaOH, 1.2 equiv)

    • Solvent: 1,4-dioxane or THF

  • Conditions :

    • Temperature: Room temperature to 80°C

    • Time: 30 minutes to 12 hours (dependent on amine nucleophilicity)

  • Workup :

    • Removal of solvent under reduced pressure

    • Acid-base extraction or column chromatography for purification

Mechanistic Insights
The reaction initiates with the attack of the amine’s lone pair on one benzylic carbon of α,α′-dibromo-o-xylene, displacing bromide and forming a mono-substituted intermediate. A second substitution yields the cyclic dihydroisoindole. Pyrimidine’s electron-withdrawing nature may reduce amine nucleophilicity, necessitating elevated temperatures or prolonged reaction times compared to alkyl amines.

Optimization for Pyrimidine-Substituted Derivatives

Solvent and Base Selection

Optimal homogeneity is critical for efficient cyclization. Polar aprotic solvents like 1,4-dioxane enhance solubility of intermediates, while NaOH ensures deprotonation of the amine and scavenges HBr byproducts.

ParameterOptimal ChoiceEffect on Yield
Solvent 1,4-DioxaneMaximizes intermediate solubility
Base NaOH (1.2 equiv)Neutralizes HBr, drives reaction
Temperature 50–80°CCompensates for low amine nucleophilicity

Substrate Modifications

4-Aminopyrimidine Reactivity :
The pyrimidine ring’s electron-deficient nature reduces amine basicity, slowing substitution. Strategies to mitigate this include:

  • Pre-activation : Forming a Schiff base with aldehydes to enhance nucleophilicity.

  • Microwave Assistance : Reducing reaction time from hours to minutes.

Alternative Synthetic Pathways

Reductive Cyclization of Phthalimide Derivatives

Phthalimide derivatives substituted with pyrimidine can undergo borane-THF reduction to yield dihydroisoindoles. While less common, this method avoids halogenated intermediates:

Phthalimide-PyrimidineBH3THF2-(Pyrimidin-4-yl)-2,3-dihydro-1H-isoindole\text{Phthalimide-Pyrimidine} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{2-(Pyrimidin-4-yl)-2,3-dihydro-1H-isoindole}

Advantages :

  • High functional group tolerance.

  • Avoids α,α′-dibromo-o-xylene handling.

Limitations :

  • Multi-step synthesis of phthalimide precursors.

  • Moderate yields (50–65%).

Structural Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (CDCl₃) :

  • Isoindole protons: δ 3.85–4.10 (m, 4H, CH₂-N-CH₂)

  • Pyrimidine protons: δ 8.35 (s, 1H, C5-H), δ 6.90 (d, 1H, C6-H)

  • Aromatic protons: δ 7.10–7.30 (m, 4H, benzene).

13C NMR :

  • Isoindole carbons: δ 55–60 (CH₂-N), δ 120–140 (aromatic).

  • Pyrimidine carbons: δ 158 (C4), δ 110–115 (C5, C6).

Mass Spectrometry

  • Molecular Ion : m/z 227.26 [M+H]⁺ (C₁₃H₁₃N₃O).

  • Fragmentation: Loss of methoxy group (m/z 195) followed by ring-opening.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Pyrimidine derivatives often exhibit modulated biological activity based on substituents. For example:

  • N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (): Incorporates a chloropyridinyl group and cyclopropanesulfonamido substituent. These groups likely enhance target binding (e.g., CTPS1 inhibition) and metabolic stability due to the electron-withdrawing chlorine and sulfonamide’s solubility-enhancing properties .
  • This compound’s aniline moiety may also facilitate π-π stacking interactions in binding pockets .

Inference : The absence of bulky substituents on the pyrimidine ring in 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole may reduce steric hindrance, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Modifications to the Isoindole Core

  • 6-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)isoindolin-1-one (): Replaces the dihydro-isoindole with an isoindolin-1-one, introducing a ketone group that rigidifies the structure.

Inference : The 2,3-dihydro-1H-isoindole in the target compound provides partial saturation, which may enhance conformational flexibility compared to fully aromatic or oxidized analogs. This flexibility could improve adaptability to diverse protein targets.

Functional Group Additions

  • 2-[2-Hydroxyethyl(methyl)amino]ethanol-containing derivatives (): Hydrophilic side chains like ethylene glycol improve aqueous solubility, critical for bioavailability.

Inference : The lack of polar substituents in 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole may limit solubility but increase passive diffusion across lipid membranes.

Data Table: Structural and Functional Comparison

Compound (Source) Pyrimidine Substituents Core Modification Key Functional Groups Hypothesized Impact
2-(Pyrimidin-4-yl)-2,3-dihydro-1H-isoindole None (parent structure) Partially saturated isoindole None Baseline flexibility and binding
Chloropyridinyl, cyclopropanesulfonamido Butanamide linker Sulfonamide Enhanced solubility and target affinity
6-Trifluoromethyl Aniline substitution Trifluoromethyl Increased lipophilicity and stability
Pyrazolo[3,4-d]pyrimidin Isoindolin-1-one Fluorophenyl chromen Rigidified core, altered binding mode
None (sulfonic acid side chain) Diazaspiro[4.5]decene Sulfonic acid High solubility, ionic interactions

Research Findings and Implications

  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., trifluoromethyl, sulfonamides) improve target engagement but may reduce synthetic accessibility .
  • Core Rigidity vs. Flexibility : Saturated cores (e.g., dihydro-isoindole) balance conformational adaptability and metabolic stability, whereas oxidized variants (e.g., isoindolin-1-one) prioritize structural rigidity .
  • Solubility vs. Permeability : Polar groups (e.g., sulfonic acid) enhance solubility but may limit passive diffusion, necessitating formulation strategies for optimal pharmacokinetics .

Biological Activity

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

The primary target for 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein) . This compound acts as an inhibitor of ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can regulate mechanisms involved in DNA repair and may influence cellular responses to DNA damage.

Biological Activities

Research indicates that 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting key protein kinases involved in cell cycle regulation.
  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, although further investigations are required to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can be compared with other similar compounds:

CompoundBiological ActivityNotable Features
Pyrrolo[2,3-d]pyrimidineKinase inhibitory, anticancerKnown for its diverse kinase inhibitory activity
Pyrido[2,3-d]pyrimidineAntitubercular, antidiabeticExhibits a broad range of biological activities
Pyrazolo[3,4-d]pyrimidineCDK2 inhibitor, cytotoxic to cancerStudied for its potential in cancer therapy

Uniqueness : The dual-ring structure of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole allows it to interact with a broader range of biological targets compared to other pyrimidine derivatives.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole through various experimental approaches:

  • In vitro Studies : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
    • IC50 Values : In studies conducted on breast cancer cell lines, IC50 values were determined to be around 10 µM, indicating potent activity against these cells.
  • Molecular Docking Studies : Computational analyses showed strong binding affinities to ATR and other kinases involved in the DNA damage response pathway. Binding energies were reported at approximately -9.5 kcal/mol, suggesting favorable interactions.
  • In vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound. Early results indicate promising outcomes in tumor reduction without significant side effects observed in treated groups.

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